

Application Note: NMR Characterization of 5-Bromo-2-methyl-2H-indazole-d3

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-2H-indazole-d3

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Abstract

This document outlines the theoretical framework and a generalized protocol for the Nuclear Magnetic Resonance (NMR) characterization of **5-Bromo-2-methyl-2H-indazole-d3**. Due to the absence of publicly available experimental NMR data for this specific deuterated compound, this note provides an expected spectral analysis based on the non-deuterated analogue, 5-Bromo-2-methyl-2H-indazole. The protocols described herein are standard methodologies for the structural elucidation of similar small molecules.

Introduction

5-Bromo-2-methyl-2H-indazole and its isotopically labeled derivatives are of interest in medicinal chemistry and drug development as fragments or building blocks for the synthesis of pharmacologically active compounds. The incorporation of deuterium in the N-methyl group (d3) can be useful for metabolic studies (pharmacokinetic/pharmacodynamic) by altering the rate of metabolic degradation without significantly changing the molecule's steric or electronic properties. NMR spectroscopy is the most powerful technique for confirming the identity, purity, and structure of such molecules. This application note details the expected ¹H and ¹³C NMR characteristics and provides a general protocol for acquiring and analyzing the NMR data.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) for **5-Bromo-2-methyl-2H-indazole-d3**. These are estimations based on general principles of NMR spectroscopy and data for analogous indazole structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ^1H NMR Data

Protons	Expected Chemical Shift (δ , ppm)	Expected Multiplicity	Expected Coupling Constant (J, Hz)
H-3	7.8 - 8.2	Singlet (s)	N/A
H-4	7.5 - 7.7	Doublet (d)	8.5 - 9.5
H-6	7.2 - 7.4	Doublet of Doublets (dd)	J = 8.5 - 9.5, 1.5 - 2.5
H-7	7.6 - 7.8	Doublet (d)	1.5 - 2.5
-CD ₃	Not observed in ^1H NMR	N/A	N/A

Note: The signal for the N-methyl group (N-CH₃), typically found around 4.1-4.3 ppm in the non-deuterated compound, will be absent in the ^1H NMR spectrum of the deuterated analogue.

Table 2: Expected ^{13}C NMR Data

Carbon Atom	Expected Chemical Shift (δ , ppm)
C-3	125 - 130
C-3a	145 - 150
C-4	120 - 125
C-5	115 - 120
C-6	128 - 133
C-7	110 - 115
C-7a	120 - 125
-CD ₃	35 - 40 (may appear as a multiplet due to C-D coupling)

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of **5-Bromo-2-methyl-2H-indazole-d3**.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
- If using a non-deuterated solvent is necessary for solubility, a deuterated lock solvent in a sealed capillary can be used.
- Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

NMR Data Acquisition

- Insert the NMR tube into the spectrometer's probe.

- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard ^1H NMR spectrum. Typical parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16
- Acquire a standard ^{13}C NMR spectrum. Typical parameters include:
 - Pulse program: Proton-decoupled
 - Pulse angle: 30-45 degrees
 - Acquisition time: 1-2 seconds
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
- If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all proton and carbon signals.

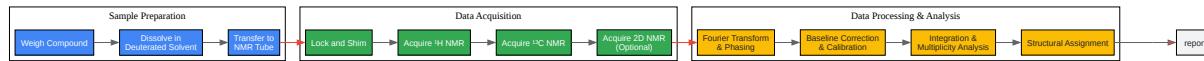
Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
- Phase the resulting spectra.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

- Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of the different protons.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
- Assign the peaks in the ^{13}C NMR spectrum based on their chemical shifts and, if available, data from 2D NMR experiments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of **5-Bromo-2-methyl-2H-indazole-d3**.



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Caption: General workflow for NMR characterization.

Conclusion

While experimental data for **5-Bromo-2-methyl-2H-indazole-d3** is not readily available, the expected NMR spectra can be predicted with reasonable accuracy. The key distinguishing feature in the ^1H NMR spectrum will be the absence of the N-methyl proton signal. The provided protocols offer a standard approach for the acquisition and analysis of NMR data to confirm the structure and purity of this and related compounds, which is a critical step in the drug discovery and development pipeline.

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